4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
This compound is a heterocyclic hybrid structure combining a benzo[d][1,3]dioxol-substituted 1,2,4-oxadiazole moiety linked via a methyl group to a 7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one core. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and bioisosteric properties, while the benzoxazinone scaffold is associated with diverse pharmacological activities, including antimicrobial and anti-inflammatory effects . The chloro substituent at position 7 of the benzoxazinone likely enhances electron-withdrawing effects, influencing reactivity and binding affinity.
Properties
IUPAC Name |
4-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-chloro-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O5/c19-11-2-3-12-14(6-11)24-8-17(23)22(12)7-16-20-18(21-27-16)10-1-4-13-15(5-10)26-9-25-13/h1-6H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAWASSFYXZQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through multiple synthetic pathways. A commonly employed method involves the cyclization of suitable precursors under controlled conditions.
Cyclization Reaction: : The starting materials, typically a benzo[d][1,3]dioxole derivative and a substituted oxadiazole, are reacted in the presence of a suitable catalyst, often a base like potassium carbonate, in a solvent such as dimethylformamide (DMF).
Intermediate Formation: : The intermediate formed undergoes further cyclization to form the final oxazinone structure. The temperature, reaction time, and molar ratios of the reactants play critical roles in determining the yield and purity of the final product.
Purification: : The resulting compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions is crucial. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and scalability of the process. Industrial methods often focus on maximizing yield, minimizing waste, and ensuring consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole and oxadiazole moieties. Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions can also be performed on this compound, especially targeting the nitro groups if present. Common reducing agents include sodium borohydride and lithium aluminium hydride.
Substitution: : Various substitution reactions can occur, particularly on the chloro and oxazinone moieties. Reagents like halogenating agents or organolithium compounds are commonly used.
Major Products
The products of these reactions depend on the specific conditions and reagents used For instance, oxidation may yield quinone derivatives, while reduction can produce amine derivatives
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound is used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: : In biological studies, this compound is investigated for its potential as a biochemical probe or enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool in understanding biochemical pathways.
Medicine: : In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the benzodioxole and oxadiazole groups enhances its pharmacological profile.
Industry: : Industrial applications include its use as a building block for the synthesis of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its heterocyclic structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The pathways involved can include inhibition of specific enzymes, activation of signaling cascades, or interference with molecular interactions essential for cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl-1,2,4-oxadiazole-Benzoxazinone Derivatives (7a-c)
Structure: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives . Key Differences:
- The oxadiazole ring is substituted with phenyl groups (e.g., 4-bromophenyl, 4-methoxyphenyl) instead of benzo[d][1,3]dioxol.
- A pyrimidinyl group replaces the methyl linker between oxadiazole and benzoxazinone. Synthesis: Reacted 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles using Cs₂CO₃/DMF, yielding 72–85% .
4-(3-(6-Acetyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (17d)
Structure: Features a benzoxazinone core with an acetyl group at position 6 and a piperazine-carboxamide side chain . Key Differences:
- Lacks the oxadiazole ring; instead, a propanoyl linker connects the benzoxazinone to a piperazine-carboxamide.
- The 6-acetyl group introduces polarity, contrasting with the 7-chloro substituent in the target compound.
Synthesis : Multi-step process involving K₂CO₃-mediated alkylation, hydrolysis, and HCTU/DIPEA-assisted coupling (57% yield) .
Implications : The polar carboxamide group may enhance water solubility but reduce membrane permeability compared to the lipophilic oxadiazole-dioxol system.
3,6-Dibenzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one (4b)
Structure : A chloro-substituted benzo[d]oxazolone with dibenzhydryl groups .
Key Differences :
- Replaces the benzoxazinone with a benzo[d]oxazolone core.
- Bulky dibenzhydryl substituents introduce steric effects absent in the target molecule. Synthesis: Prepared via reaction of benzo[d]oxazol-2(3H)-one with diphenylmethanol (72% yield) . Implications: The dibenzhydryl groups may confer greater metabolic stability but reduce solubility.
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency: The target compound’s synthesis likely mirrors methods in –2, but yields remain unreported. Cs₂CO₃/DMF conditions (used for 7a-c) are efficient for benzoxazinone-oxadiazole coupling .
- Substituent Effects :
- Biological Potential: Analogous compounds exhibit antimicrobial and anti-inflammatory activities, suggesting the target molecule warrants pharmacological screening .
Biological Activity
The compound 4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available information regarding its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A benzo[d][1,3]dioxole moiety, known for its diverse biological activities.
- A 1,2,4-oxadiazole ring that contributes to its pharmacological properties.
- A benzo[b][1,4]oxazine structure which is often associated with anticancer activities.
The molecular formula of the compound is , and it has a molecular weight of approximately 372.79 g/mol.
Antimicrobial Activity
Research indicates that compounds containing benzo[d][1,3]dioxole and oxadiazole moieties exhibit significant antimicrobial properties. For instance:
- Compounds similar in structure have demonstrated activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- The presence of bulky hydrophobic groups enhances their antimicrobial efficacy .
Anticancer Properties
Studies have shown that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines:
- In vitro studies on related compounds have revealed potent activity against human breast cancer cell lines (e.g., MCF-7) .
- The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties:
- Similar compounds have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of oxadiazole derivatives; found moderate efficacy against Gram-positive bacteria. |
| Study 2 | Evaluated the cytotoxic effects on MCF-7 cells; compound showed IC50 values in the low micromolar range. |
| Study 3 | Assessed anti-inflammatory properties; demonstrated significant reduction in TNF-alpha levels in vitro. |
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
